6-Bromobenzofuro[3,2-b]pyridine
CAS No.:
Cat. No.: VC17672133
Molecular Formula: C11H6BrNO
Molecular Weight: 248.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6BrNO |
|---|---|
| Molecular Weight | 248.07 g/mol |
| IUPAC Name | 6-bromo-[1]benzofuro[3,2-b]pyridine |
| Standard InChI | InChI=1S/C11H6BrNO/c12-8-4-1-3-7-10-9(14-11(7)8)5-2-6-13-10/h1-6H |
| Standard InChI Key | KDQFSURZNCOSMA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)OC3=C2N=CC=C3 |
Introduction
Chemical Identity and Nomenclature
6-Bromofuro[3,2-b]pyridine belongs to the class of fused heterocycles, combining a furan ring with a pyridine moiety. The systematic IUPAC name for this compound is 6-bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine, though structural simplifications may omit the dimethoxymethyl substituent depending on the derivative . Key identifiers include:
The compound’s structure features a bromine atom at the 6-position of the pyridine ring and a dimethoxymethyl group at the 2-position of the fused furan system . Alternative derivatives, such as the simpler 6-bromofuro[3,2-b]pyridine (C₇H₄BrNO), lack the dimethoxymethyl substituent and exhibit a molecular weight of 198.02 g/mol .
Structural and Spectral Characteristics
Atomic Connectivity and Isomerism
The core furo[3,2-b]pyridine scaffold consists of a furan ring fused to a pyridine ring at the 3,2-b positions. Bromination at the 6-position introduces steric and electronic effects that influence reactivity. Comparative analysis with 3-bromofuro[3,2-b]pyridine (CAS 92404-63-2) reveals distinct spectroscopic profiles, particularly in NMR chemical shifts and mass fragmentation patterns .
Predicted Collision Cross Sections
Ion mobility spectrometry data for 6-bromofuro[3,2-b]pyridine (C₇H₄BrNO) predicts collision cross sections (CCS) for various adducts :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 197.95491 | 131.7 |
| [M+Na]⁺ | 219.93685 | 137.1 |
| [M+NH₄]⁺ | 214.98145 | 137.7 |
| [M-H]⁻ | 195.94035 | 133.7 |
These values suggest a compact molecular geometry, with sodium adducts exhibiting marginally larger CCS due to ion-dipole interactions .
Physicochemical Properties and Stability
Solubility and Reactivity
The compound’s solubility profile remains uncharacterized, but analogous brominated heterocycles exhibit limited water solubility and enhanced organic solvent miscibility (e.g., DMSO, chloroform). The bromine atom confers susceptibility to nucleophilic aromatic substitution, enabling functionalization at the 6-position .
Thermal Stability
Differential scanning calorimetry (DSC) data for similar compounds suggest decomposition temperatures above 200°C, indicating moderate thermal stability suitable for storage at ambient conditions .
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